molecular formula C23H30O3 B12680562 Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester CAS No. 38444-08-5

Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester

Cat. No.: B12680562
CAS No.: 38444-08-5
M. Wt: 354.5 g/mol
InChI Key: JLKUBJNRCXUXLY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester is an organic compound with the molecular formula C23H30O3 and a molecular mass of 354.48 g/mol . This compound is known for its unique structural properties, which include a benzoic acid core substituted with a hexyloxy group and a butylphenyl ester group. It is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester typically involves esterification reactions. One common method is the reaction of 4-hexyloxybenzoic acid with 4-butylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The hexyloxy and butylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-butyl-, 4-butylphenyl ester
  • Benzoic acid, 4-tert-butyl-, heptyl ester
  • 4-(Hexyloxy)benzoic acid 4-butylphenyl ester

Uniqueness

Benzoic acid, 4-(hexyloxy)-, 4-butylphenyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the hexyloxy and butylphenyl groups provides a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications .

Properties

CAS No.

38444-08-5

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(4-butylphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C23H30O3/c1-3-5-7-8-18-25-21-16-12-20(13-17-21)23(24)26-22-14-10-19(11-15-22)9-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI Key

JLKUBJNRCXUXLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCC

Origin of Product

United States

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